N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide
Description
N-Benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide is a cyclopropane-based carboxamide derivative characterized by a strained cyclopropane ring substituted with two 3-methylphenyl groups at the 2-position and a carboxamide group at the 1-position. The amide nitrogen is further functionalized with a benzyl group. This structural architecture imparts unique steric, electronic, and pharmacological properties, making it a compound of interest in medicinal chemistry and catalysis.
Properties
IUPAC Name |
N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO/c1-18-8-6-12-21(14-18)25(22-13-7-9-19(2)15-22)16-23(25)24(27)26-17-20-10-4-3-5-11-20/h3-15,23H,16-17H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKIGCZKGIDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2C(=O)NCC3=CC=CC=C3)C4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387251 | |
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-18-2 | |
| Record name | N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2,2-bis(3-methylphenyl)cyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of Substituents: The benzyl and bis(3-methylphenyl) groups are introduced through a series of substitution reactions. These reactions often require the use of strong bases or acids as catalysts.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate compound with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of N-benzyl-2,2-bis
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Differences :
- The analogous compound lacks a cyclopropane ring, featuring a simpler benzamide core with an N-(2-hydroxy-1,1-dimethylethyl) substituent.
- The target compound’s cyclopropane ring introduces ring strain, which may enhance reactivity or alter binding interactions in catalytic or biological systems.
- Functional Implications :
- The N,O-bidentate directing group in the analog facilitates metal-catalyzed C–H bond functionalization . In contrast, the target’s benzyl group and bulky bis(3-methylphenyl) substituents may hinder coordination to metal centers but improve lipophilicity for membrane penetration in biological applications.
Comparison with 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide
- Structural Differences :
- The analog contains a cycloprop-2-ene ring (unsaturated) with a single 3-bromophenyl group and N,N-diethylamide, whereas the target has a saturated cyclopropane with two 3-methylphenyl groups and an N-benzylamide.
- Functional Implications :
- The unsaturated cycloprop-2-ene in the analog may increase reactivity in ring-opening reactions, while the saturated cyclopropane in the target could confer stability.
- The diethylamide group in the analog (77% yield) contrasts with the benzyl group in the target, which may offer π-π stacking interactions in biological targets.
Comparison with N-Benzyl-2,2,2-trifluoroacetamide
- Structural Differences :
- The analog replaces the cyclopropane carboxamide with a trifluoroacetamide group, retaining the N-benzyl substituent.
- Functional Implications: The trifluoroacetamide group in the analog exhibits strong antifungal activity (MIC: 15.62–62.5 μg/mL) and antioxidant properties (78.97% at 1,000 μg/mL) . Molecular docking studies of the analog showed low docking energy with enzymes like CYP51 , suggesting that the target’s bulky substituents might sterically hinder binding to similar targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
